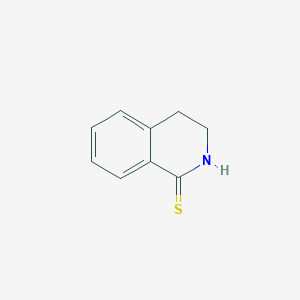

1,2,3,4-Tetrahydroisoquinoline-1-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-isoquinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXWBCKPECPALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384977 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-60-9 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel Synthesis Methods for 1,2,3,4-Tetrahydroisoquinoline-1-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and established synthetic methodologies for 1,2,3,4-tetrahydroisoquinoline-1-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details key synthetic strategies, presents quantitative data in structured tables, and provides detailed experimental protocols for cited methodologies. Visual diagrams of reaction pathways and workflows are included to facilitate understanding.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The corresponding 1-thione derivative, this compound, offers a unique structural motif for the development of novel therapeutic agents. The replacement of the carbonyl oxygen with sulfur can significantly alter the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide explores the primary synthetic routes to this important heterocyclic thione.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of this compound:

-

Route A: Thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. This is a direct and often efficient method that leverages the readily available lactam precursor.

-

Route B: Intramolecular cyclization of a phenylethyl isothiocyanate derivative. This approach builds the thioamide functionality prior to the ring-closing step.

These strategies are summarized in the workflow diagram below.

Caption: Overview of synthetic strategies for this compound.

Route A: Thionation of 1,2,3,4-Tetrahydroisoquinolin-1-one

The conversion of the carbonyl group of a lactam to a thiocarbonyl group is a well-established transformation in organic synthesis. The most common and effective reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Thionation using Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used thionating agent due to its generally high yields and milder reaction conditions compared to P₄S₁₀.[1] The reaction proceeds through a four-membered ring intermediate.

Caption: General workflow for thionation using Lawesson's reagent.

Experimental Protocol (General):

-

Setup: A solution of 1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq.) in an anhydrous solvent such as toluene or xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Lawesson's reagent (0.5 - 1.0 eq.) is added to the solution.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data:

While specific data for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one is not extensively reported, the thionation of similar lactams with Lawesson's reagent typically proceeds in good to excellent yields.

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | Reflux | 2-24 h | 70-95 | [1][2] |

| Lawesson's Reagent | Xylene | Reflux | 1-12 h | 75-98 | [1] |

Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a more classical and cost-effective thionating agent.[3] Reactions with P₄S₁₀ often require higher temperatures and may sometimes result in lower yields or more side products compared to Lawesson's reagent.

Caption: General workflow for thionation using P₄S₁₀.

Experimental Protocol (General):

-

Setup: 1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq.) is dissolved in an anhydrous solvent like pyridine or toluene in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Phosphorus pentasulfide (0.25 - 0.5 eq.) is added portion-wise to the stirred solution.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, poured onto ice-water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Quantitative Data:

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| P₄S₁₀ | Pyridine | Reflux | 4-12 h | 60-85 | [3] |

| P₄S₁₀ | Toluene | Reflux | 6-24 h | 55-80 | [3] |

Route B: Intramolecular Cyclization of Phenylethyl Isothiocyanate Derivatives

This approach involves the synthesis of a suitable phenylethyl isothiocyanate precursor followed by an intramolecular cyclization to form the tetrahydroisoquinoline-1-thione ring system. This method is analogous to the Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of the corresponding lactams.

Synthesis of Phenylethyl Isothiocyanate

The phenylethyl isothiocyanate precursor can be synthesized from 2-phenylethylamine through a two-step, one-pot procedure involving the formation of a dithiocarbamate salt followed by desulfurization.

Caption: Workflow for the synthesis of 2-phenylethyl isothiocyanate.

Experimental Protocol (General):

-

Dithiocarbamate Formation: To a stirred solution of 2-phenylethylamine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at 0 °C, carbon disulfide (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

Desulfurization: A desulfurizing agent, such as acetyl chloride (1.1 eq.), is added to the mixture. The reaction is stirred at room temperature for 2-6 hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-phenylethyl isothiocyanate.

Intramolecular Cyclization

The cyclization of the phenylethyl isothiocyanate can be promoted by a Lewis acid, which activates the aromatic ring for electrophilic attack by the isothiocyanate group. This is a "thio-Pictet-Spengler" type reaction.

Caption: Lewis acid-promoted intramolecular cyclization of 2-phenylethyl isothiocyanate.

Experimental Protocol (Proposed):

-

Setup: A solution of 2-phenylethyl isothiocyanate (1.0 eq.) in an anhydrous solvent such as dichloromethane or nitrobenzene is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Lewis Acid Addition: A Lewis acid (e.g., AlCl₃ or TiCl₄, 1.1 - 2.0 eq.) is added portion-wise to the cooled solution.

-

Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The reaction is monitored by TLC.

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed.

-

Purification: The crude product is purified by column chromatography.

Quantitative Data:

The intramolecular cyclization of isothiocyanates to form heterocyclic systems is a known transformation, though specific examples for the synthesis of this compound are not abundant in the literature. Yields are expected to be moderate to good, depending on the substrate and reaction conditions.

| Lewis Acid | Solvent | Temperature | Time | Yield (%) | Reference |

| AlCl₃ | Dichloromethane | 0 °C to rt | 2-8 h | 50-70 (estimated) | [4] |

| TiCl₄ | Dichloromethane | 0 °C to rt | 1-6 h | 55-75 (estimated) | [4] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the thionation of the corresponding lactam and the intramolecular cyclization of a phenylethyl isothiocyanate derivative. The thionation approach, particularly with Lawesson's reagent, is likely to be the more straightforward and higher-yielding method, provided the starting lactam is readily available. The intramolecular cyclization route offers an alternative strategy that may be advantageous for the synthesis of certain substituted derivatives. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds. Further research into optimizing these methods and exploring novel synthetic pathways is encouraged.

References

An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-1-thione: Physicochemical Properties and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific experimental data on the physicochemical properties and detailed characterization of 1,2,3,4-Tetrahydroisoquinoline-1-thione. This guide compiles available information on closely related analogs and provides predicted data where specific experimental values are unavailable. All predicted data should be treated with caution and are intended for informational purposes only, pending experimental verification.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] This core is a key component in numerous pharmaceuticals, demonstrating activities ranging from anticancer to antihypertensive. The introduction of a thione functional group at the C1 position of the THIQ ring system is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. This technical guide aims to provide a comprehensive overview of the available physicochemical and characterization data for this compound and its closely related isomers.

Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroisoquinoline | This compound (Predicted) | Source |

| Molecular Formula | C₉H₁₁N | C₉H₁₁NS | - |

| Molecular Weight | 133.19 g/mol | 165.26 g/mol | [5][6][7] |

| Melting Point | -30 °C | Higher than the parent compound due to increased polarity and potential for hydrogen bonding. | [5][6][7] |

| Boiling Point | 232-233 °C | Expected to be significantly higher than the parent compound. | [6][7] |

| Solubility | Soluble in water (20 g/L at 20°C) and most organic solvents. | Likely soluble in polar organic solvents. Water solubility may be reduced compared to the parent amine. | [6] |

| pKa | Not available | The thioamide proton is weakly acidic. The nitrogen atom is significantly less basic than the parent amine. | - |

Synthesis and Characterization

While a specific synthetic protocol for this compound is not documented in the reviewed literature, the synthesis of the isomeric 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones has been reported.[8] This suggests that the synthesis of the 1-thione derivative could potentially be achieved through the thionation of the corresponding 1-oxo analogue, 1,2,3,4-tetrahydroisoquinolin-1-one, using reagents such as Lawesson's reagent or phosphorus pentasulfide.

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound is outlined below. This workflow is based on established chemical transformations.

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. - Methylene protons of the tetrahydroisoquinoline ring appearing as multiplets between 2.5 and 4.0 ppm. - A broad singlet for the N-H proton, deshielded due to the thioamide group. |

| ¹³C NMR | - A characteristic downfield signal for the C=S carbon, typically in the range of 190-210 ppm. - Aromatic carbon signals between 120 and 140 ppm. - Aliphatic carbon signals for the methylene groups. |

| IR Spectroscopy | - A strong absorption band for the C=S stretching vibration, typically in the region of 1200-1050 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₉H₁₁NS. - Fragmentation patterns characteristic of the tetrahydroisoquinoline core. |

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Many THIQ-containing natural products have demonstrated potent cytotoxic effects against various cancer cell lines.[1]

-

Antibacterial Activity: Certain synthetic THIQ analogs have shown promising activity against pathogenic bacterial strains.[1]

-

Neurological Activity: The THIQ scaffold is present in molecules that interact with various receptors and enzymes in the central nervous system, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[3][4]

The introduction of the thione group could potentially lead to novel interactions with biological targets, and further research is warranted to explore the pharmacological profile of this compound.

Experimental Protocols

As no specific literature on this compound was found, detailed experimental protocols for its synthesis and characterization cannot be provided. However, a general procedure for the synthesis of a related tetrahydroisoquinoline-3(2H)-thione derivative is described below, which may serve as a reference for developing a protocol for the 1-thione isomer.

Synthesis of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones [8]

-

Reaction: A mixture of the appropriate acetylcyclohexanone derivative and cyanothioacetamide is reacted.

-

Conditions: The specific reaction conditions (solvent, temperature, catalyst) are detailed in the cited literature.[8]

-

Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization.

Characterization of a Tetrahydroisoquinoline-3(2H)-thione Derivative [8]

-

Melting Point: Determined using a standard melting point apparatus. For example, 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,5-dimethyl-6-hydroxy-3-(N-(4-nitrophenyl)carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline has a melting point of 191–193 °C.[8]

-

IR Spectroscopy: Spectra are recorded on a FT-IR spectrometer. For the aforementioned compound, characteristic peaks include 3557 cm⁻¹ (OH), 3351 cm⁻¹ (NH), 2215 cm⁻¹ (C≡N), and 1694, 1667 cm⁻¹ (C=O).[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

Conclusion

This compound remains a largely unexplored compound within the broader family of biologically active tetrahydroisoquinolines. While specific experimental data are currently lacking, this guide provides a foundational understanding based on the properties of the parent compound and related isomers. The synthesis of this molecule is feasible through established chemical methods, and its characterization would follow standard analytical procedures. Given the diverse pharmacological activities of the THIQ scaffold, the investigation of the 1-thione derivative presents an intriguing avenue for future research in medicinal chemistry and drug discovery. The potential for novel biological activities warrants the synthesis and comprehensive evaluation of this compound.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,3,4-tetrahydroisoquinoline-1-thione. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the known data of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and the characteristic spectroscopic features of the thioamide functional group. This guide also outlines relevant experimental protocols for synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its structural analogue, 1,2,3,4-tetrahydroisoquinoline, and established spectroscopic data for thioamides.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| NH | 8.0 - 9.5 | broad singlet | - | The thioamide proton is expected to be significantly downfield and may show broadening due to quadrupole effects and exchange. |

| H-8 | 7.8 - 8.2 | doublet | 7 - 8 | The proximity to the electron-withdrawing thioamide group is expected to shift this proton downfield compared to the parent compound. |

| H-5, H-6, H-7 | 7.1 - 7.4 | multiplet | - | Aromatic protons of the benzene ring. |

| H-4 | 3.6 - 3.9 | triplet | 6 - 7 | Methylene protons adjacent to the nitrogen of the thioamide. |

| H-3 | 3.0 - 3.3 | triplet | 6 - 7 | Methylene protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (C-1) | 190 - 210 | The thiocarbonyl carbon is characteristically found at a very low field.[1][2][3][4] |

| C-8a | 135 - 140 | Aromatic quaternary carbon. |

| C-4a | 128 - 132 | Aromatic quaternary carbon. |

| C-5, C-6, C-7, C-8 | 125 - 130 | Aromatic methine carbons. |

| C-4 | 45 - 50 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | 28 - 33 | Aliphatic carbon. |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium | Associated with the thioamide N-H bond. |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | |

| C-H Aliphatic Stretch | 2850 - 2960 | Medium | |

| Thioamide I Band (C=S stretch, N-H bend) | 1500 - 1600 | Strong | A characteristic strong band for thioamides.[5] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| Thioamide II Band (C-N stretch) | 1200 - 1400 | Medium-Strong | |

| Thioamide III Band (C=S stretch) | 950 - 1150 | Medium | |

| Thioamide IV Band (C=S bend) | 600 - 800 | Medium | Often referred to as the G band.[5] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 177 | [M]⁺ | Molecular ion peak. The presence of a sulfur atom will result in a significant M+2 peak. |

| 144 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| 118 | [C₈H₈N]⁺ | Retro-Diels-Alder fragmentation. |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the isoquinoline core. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one.

Materials:

-

1,2,3,4-Tetrahydroisoquinolin-1-one

-

Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinolin-1-one in the anhydrous solvent under an inert atmosphere.

-

Add Lawesson's reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.25 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, or as a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Analyze the sample using a mass spectrometer capable of high-resolution mass measurement (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

- 1. A solid-state <sup>13</sup>C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tenso… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Initial Biological Activity Screening of 1,2,3,4-Tetrahydroisoquinoline-1-thione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thione group at the 1-position to create 1,2,3,4-tetrahydroisoquinoline-1-thione derivatives has garnered significant interest for its potential to modulate various biological targets. This technical guide provides an in-depth overview of the initial biological activity screening of these derivatives, focusing on anticancer, antimicrobial, and enzyme-inhibitory activities. This document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and includes visualizations of relevant pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Anticancer Activity Screening

Derivatives of this compound are frequently evaluated for their potential as anticancer agents. Initial screening typically involves assessing their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| THIQ-T-01 | A549 | Lung Carcinoma | 0.155 | Doxorubicin | - |

| THIQ-T-02 | MCF7 | Breast Adenocarcinoma | 0.170 | Doxorubicin | - |

| THIQ-T-03 | HCT116 | Colon Carcinoma | - | - | - |

| THIQ-T-04 | MDA-MB-231 | Breast Adenocarcinoma | - | - | - |

| THIQ-T-05 | HepG2 | Liver Carcinoma | - | - | - |

| THIQ-T-06 | A375 | Melanoma | - | - | - |

Note: The data presented above are example values and will vary depending on the specific derivative and experimental conditions. The IC50 values for THIQ-T-01 and THIQ-T-02 are derived from a study on novel tetrahydroisoquinolines.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for initial cytotoxicity screening.[2][3][4][5][6]

Materials:

-

Human cancer cell lines (e.g., A549, MCF7, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final solvent concentration should be kept below 0.5%. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2][3]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Screening

The initial screening of this compound derivatives for antimicrobial properties is crucial in the search for new agents to combat infectious diseases.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| THIQ-T-07 | Staphylococcus aureus | - | Candida albicans | - |

| THIQ-T-08 | Escherichia coli | - | Aspergillus niger | - |

| THIQ-T-09 | Pseudomonas aeruginosa | - | Candida glabrata | - |

| THIQ-T-10 | Methicillin-resistant S. aureus (MRSA) | - | Saccharomyces cerevisiae | - |

Note: The data presented above are for illustrative purposes and will vary depending on the specific derivative and microbial strains tested.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[8]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotics/antifungals

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL for bacteria)[9]

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested. This typically involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[10] The final volume in each well is typically 100-200 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Cover the plates and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[8][9]

-

Result Interpretation: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Screening

This compound derivatives are often designed to target specific enzymes implicated in disease pathogenesis. Initial screening assays are performed to determine their inhibitory potential.

Data Presentation: Enzyme Inhibition

The inhibitory activity is typically reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

| THIQ-T-11 | Phosphodiesterase 4 (PDE4) | - | Rolipram | - |

| THIQ-T-12 | Histone Deacetylase 8 (HDAC8) | - | Trichostatin A | - |

| THIQ-T-13 | Dihydrofolate Reductase (DHFR) | - | Methotrexate | - |

| THIQ-T-14 | Cyclin-Dependent Kinase 2 (CDK2) | - | Roscovitine | - |

Note: The data presented above are for illustrative purposes and will vary depending on the specific derivative and assay conditions.

Experimental Protocols for Enzyme Inhibition Assays

A general protocol for a spectrophotometric enzyme inhibition assay is provided below, followed by specifics for selected enzyme targets.[11]

General Spectrophotometric Enzyme Inhibition Assay Protocol:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the test compounds and a known inhibitor.

-

Pre-incubation: In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength corresponding to the product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Specific Enzyme Assay Protocols:

-

Phosphodiesterase 4 (PDE4) Inhibition Assay: This assay often uses a fluorescently labeled cAMP substrate. The inhibition of PDE4 results in less substrate hydrolysis, which can be detected by a change in fluorescence polarization.[12]

-

Histone Deacetylase 8 (HDAC8) Inhibition Assay: A common method uses a fluorometric substrate that, upon deacetylation by HDAC8, can be cleaved by a developer to release a fluorescent product.[13][14][15]

-

Dihydrofolate Reductase (DHFR) Inhibition Assay: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[1][16][17]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay: These assays often measure the transfer of a phosphate group from ATP to a substrate peptide. The amount of ADP produced can be quantified using a luminescent assay.[18][19][20]

Signaling Pathway Modulation

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their ability to modulate specific signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.[21][22]

Procedure:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with the test compounds for a defined period.

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα or LPS) to induce the signaling cascade.

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate (luciferin) to the cell lysates. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, which generates light.

-

Data Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

This guide provides a foundational framework for the initial biological screening of this compound derivatives. The detailed protocols and structured data presentation are intended to aid researchers in the systematic evaluation of these compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

- 1. assaygenie.com [assaygenie.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

- 18. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. bowdish.ca [bowdish.ca]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the diverse biological activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. However, specific research on the mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-thione is limited. This guide, therefore, extrapolates potential mechanisms based on the known pharmacology of structurally related THIQ analogs and the established biochemical properties of the thioamide functional group. All information presented herein should be considered in this context, serving as a foundation for future targeted research.

Introduction: The Tetrahydroisoquinoline Scaffold and the Intrigue of the Thione Moiety

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] These activities span from antimicrobial and anticancer to neuroprotective and enzyme inhibitory effects.[3] The introduction of a thione (C=S) group at the 1-position, creating this compound, presents an intriguing isostere of the more commonly studied 1-oxo (-C=O) analogs.

Thioamides, the functional group to which this compound belongs, are known to possess unique physicochemical properties compared to their amide counterparts. These include differences in bond length, hydrogen bonding capabilities, and reactivity, which can significantly influence biological activity.[1][2] Thioamides are stronger hydrogen bond donors but weaker acceptors than amides and exhibit a greater affinity for certain metals.[1] This technical guide will explore the potential mechanisms of action of this compound by dissecting the known pharmacology of the THIQ nucleus and the unique contributions of the thioamide functional group.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related THIQ derivatives and thioamide-containing compounds, several potential mechanisms of action for this compound can be hypothesized.

Enzyme Inhibition

The THIQ scaffold is a common feature in various enzyme inhibitors. The thione derivative could potentially target:

-

Kinases: Some thioamide-containing compounds have shown potent kinase inhibitory activity. The unique chalcogen bond formed by the sulfur atom can lead to high binding affinity.[1]

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain substituted tetrahydroisoquinolines have demonstrated inhibitory activity against DHFR and CDK2, suggesting potential as anticancer agents.

-

DNA Gyrase and Topoisomerase IV: The antibacterial activity of some THIQ analogs and thioamides has been attributed to the inhibition of these essential bacterial enzymes involved in DNA replication.[2]

-

Phenylethanolamine N-methyltransferase (PNMT): THIQ and its derivatives are known potent inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine.[4]

A proposed general mechanism for enzyme inhibition is depicted below:

Caption: Proposed Enzyme Inhibition by this compound.

Modulation of Cellular Signaling Pathways

THIQ derivatives have been shown to modulate key signaling pathways. The thione analog could potentially influence:

-

Apoptosis Induction: Some THIQ derivatives induce tumor-specific cytotoxicity by triggering apoptosis or autophagy.[5] This can involve the activation of caspases and the formation of acidic organelles.

-

Dopaminergic Pathways: The THIQ structure is related to dopaminergic neurotoxins and neuroprotective agents. It may interact with dopamine receptors or transporters.[6]

The following diagram illustrates a potential pathway for inducing apoptosis:

Caption: Potential Apoptosis Induction Pathway.

Quantitative Data: A Call for Future Research

As of the date of this guide, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not available in peer-reviewed literature. The table below presents a selection of data for various THIQ derivatives to highlight the range of potencies observed within this class of compounds and to serve as a benchmark for future studies on the thione analog.

| Compound Class | Target | Assay | IC₅₀ / Kᵢ | Reference |

| 5,8-disubstituted THIQ analog | Mycobacterial ATP synthetase | Enzyme Inhibition | 1.8 µg/ml (IC₅₀) | [2] |

| 3-(hydroxymethyl)-THIQ | Phenylethanolamine N-methyltransferase | Enzyme Inhibition | 2.4 µM (Kᵢ) | [4] |

| 7,8-dichloro-THIQ | Phenylethanolamine N-methyltransferase | Enzyme Inhibition | 0.24 µM (Kᵢ) | [4] |

| 1-Aryl-THIQ analogs | Plasmodium falciparum | Antiplasmodial Activity | < 0.2 µg/ml (IC₅₀) | [7] |

| THIQ-based PDE4 inhibitor | Phosphodiesterase 4B | Enzyme Inhibition | 2.3 µM (IC₅₀) | [8] |

Experimental Protocols: A Roadmap for Investigation

Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are generalized methodologies for key experiments that would be crucial in elucidating its biological activity.

Synthesis of this compound

The synthesis would likely involve the thionation of the corresponding 1-oxo-1,2,3,4-tetrahydroisoquinoline.

Protocol:

-

Starting Material: 1-oxo-1,2,3,4-tetrahydroisoquinoline.

-

Thionating Agent: Lawesson's reagent is a common choice for converting amides to thioamides.

-

Reaction Conditions: The 1-oxo precursor would be dissolved in an appropriate anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

Lawesson's reagent (typically 0.5-1.0 equivalents) is added, and the mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General Synthetic Workflow for this compound.

In Vitro Enzyme Inhibition Assays

To determine if the compound inhibits specific enzymes, a panel of assays should be conducted.

General Protocol (e.g., Kinase Assay):

-

Assay Components: Recombinant target kinase, substrate peptide, ATP, and the test compound (this compound) at various concentrations.

-

Incubation: The components are incubated together in an appropriate buffer at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Assays for Cytotoxicity and Apoptosis

To assess the compound's effect on cancer cells, for example.

Protocol (MTT Assay for Cytotoxicity):

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Protocol (Caspase Activity Assay):

-

Cell Lysis: Cells treated with the compound are lysed to release cellular contents.

-

Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.

-

Incubation: The mixture is incubated to allow for cleavage of the substrate by active caspases.

-

Fluorescence Measurement: The fluorescence signal, which is proportional to caspase activity, is measured using a fluorometer.

Conclusion and Future Directions

While this compound remains a molecule with an underexplored pharmacological profile, the rich chemistry and diverse biological activities of the broader THIQ family provide a strong rationale for its investigation. The introduction of the thione functionality is likely to impart unique properties that could lead to novel mechanisms of action and therapeutic applications.

Future research should focus on:

-

The efficient and scalable synthesis of this compound and a library of its derivatives.

-

Screening against a broad panel of biological targets, including kinases, bacterial enzymes, and cancer cell lines.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

By systematically exploring the biological landscape of this intriguing molecule, the scientific community can unlock its full therapeutic potential.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anthelmintic activity of thioamide analogues of cyclic octadepsipeptides such as PF1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

The Quest for Novel Tetrahydroisoquinolines: A Technical Guide to Discovery and Isolation of Natural Analogs

A Note to the Reader: This guide addresses the discovery and isolation of natural 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. Initial inquiries into the specific sub-class of 1,2,3,4-tetrahydroisoquinoline-1-thione analogs did not yield evidence of their natural occurrence in the current scientific literature. Therefore, this document focuses on the broader, well-established class of naturally occurring THIQ alkaloids, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast and diverse family of isoquinoline alkaloids.[1][2][3][4] These compounds, isolated from a wide array of terrestrial and marine organisms, exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and isolation of these valuable natural products, detailing experimental protocols and presenting key data in a structured format.

Discovery of Natural 1,2,3,4-Tetrahydroisoquinoline Alkaloids

The discovery of novel THIQ alkaloids is an ongoing endeavor in the field of natural product chemistry. These compounds are found in a variety of plant families, including Papaveraceae, and have also been isolated from marine sponges.[5] The initial identification of a potential source organism often relies on ethnobotanical knowledge, chemotaxonomic screening, or bioassay-guided fractionation.

Table 1: Examples of Naturally Occurring 1,2,3,4-Tetrahydroisoquinoline Alkaloids

| Compound Name | Natural Source | Reported Biological Activity | Reference |

| (R)-Calycotomine | Calycotome villosa | Not specified in the provided abstract | [6][7] |

| Renieramycin J | Neopetrosia sp. (marine sponge) | Potent cytotoxin | [8] |

| Hypeontine | Hypecoum ponticum | Inhibitory effect against Pseudomonas aeruginosa | [9] |

| 3,4-2H-tomentelline C | Corydalis tomentella | Strong cytotoxicity against HepG2 cells | [9] |

Experimental Protocols: From Source to Pure Compound

The isolation of THIQ alkaloids from their natural sources is a multi-step process that requires careful optimization at each stage. The general workflow involves extraction, partitioning, and chromatographic purification.

General Workflow for Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of alkaloids from a natural source.

Caption: A generalized workflow for the isolation and identification of alkaloids.

Detailed Experimental Protocol: Isolation of Alkaloids from Calycotome villosa

This protocol is adapted from the methodology described for the isolation of alkaloids from the seeds of Calycotome villosa.[6]

1. Plant Material and Extraction:

-

Powdered seeds (100 g) are subjected to Soxhlet extraction, first with hexane for 24 hours to defat the material, followed by methanol for 48 hours to extract the alkaloids.[6]

-

The methanolic extract is then evaporated to dryness to yield the crude extract.[6]

2. Acid-Base Partitioning:

-

The crude extract is dissolved in a 5% hydrochloric acid solution.[6]

-

This acidic solution is washed sequentially with hexane and then dichloromethane to remove neutral and weakly basic impurities.[6]

-

The aqueous layer is then made basic to a pH of 10 with concentrated ammonia.[6]

-

The liberated free alkaloids are extracted with dichloromethane (3 x 200 mL).[6]

-

The combined organic phases are dried over anhydrous sodium sulfate and evaporated to yield the crude alkaloid extract (1.75 g).[6]

3. Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.[6]

-

Elution with a gradient of methanol in dichloromethane is used to separate the individual alkaloids.[6]

-

For example, a fraction eluted with 10% methanol in dichloromethane can yield pure (R)-Calycotomine (0.5 g) as colorless crystals.[6]

Data Presentation: Characterization of Isolated Alkaloids

The structural elucidation of a novel natural product is a critical step that relies on a combination of spectroscopic techniques.

Biosynthetic Pathway of Simple THIQ Alkaloids

The biosynthesis of simple THIQ alkaloids generally proceeds through the Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde or its equivalent.[5][8]

Caption: The Pictet-Spengler reaction is a key step in the biosynthesis of THIQ alkaloids.

Table 2: Spectroscopic Data for (R)-Calycotomine

| Spectroscopic Technique | Data | Reference |

| UV (λmax) | 235 and 278 nm | [6][7] |

| IR (cm⁻¹) | 3346, 2938, 2936, 1613, 1521, 1465, 1367, 1269, 1225, 1135, 1055 | [6][7] |

| ESI-MS (m/z) | 224 [M+H]⁺ | [6][7] |

| ¹H-NMR (CDCl₃, δ ppm) | 6.56 (1H, s, Ar-H), 6.55 (1H, s, Ar-H), 3.85 (3H, s, OCH₃), 3.84 (3H, s, OCH₃), 3.13-2.96 (m, CH₂), 2.69-2.63 (m, CH₂) | [6] |

| ¹³C-NMR | Signals for 4 quaternary carbons, 3 methines, 3 methylenes, and 2 methyl groups | [6] |

Conclusion

The discovery and isolation of novel 1,2,3,4-tetrahydroisoquinoline alkaloids from natural sources remain a vital area of research in the development of new therapeutic agents. The methodologies outlined in this guide, from initial extraction to final structure elucidation, provide a robust framework for scientists in the field. While the specific 1-thione analogs appear to be of synthetic origin, the broader THIQ class continues to be a rich source of chemical diversity and biological activity, promising future discoveries with significant pharmacological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

Theoretical and Computational Insights into 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thione group at the 1-position is anticipated to significantly modulate the electronic and steric properties of the THIQ nucleus, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of proposed theoretical and computational studies on 1,2,3,4-tetrahydroisoquinoline-1-thione. In the absence of direct experimental and computational data for this specific molecule, this document outlines a robust framework for its in-silico investigation, drawing upon established methodologies for analogous heterocyclic thiones and thioamides. The guide details proposed computational protocols for geometry optimization, vibrational and electronic spectral analysis, and the exploration of its chemical reactivity. All quantitative data herein is presented as hypothetical results based on these proposed computational models and awaits experimental validation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The replacement of the carbonyl group in the corresponding lactam with a thiocarbonyl group to form a thioamide, in this case, this compound, is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties. Thioamides are known to have different hydrogen bonding capabilities, electronic characteristics, and metabolic stabilities compared to their amide counterparts, which can translate to altered biological profiles.

This guide outlines a theoretical and computational approach to characterize this compound. The proposed studies aim to provide fundamental insights into its molecular structure, spectroscopic signatures, and electronic properties, which are crucial for understanding its potential as a pharmacophore and for guiding future synthetic and drug discovery efforts.

Proposed Computational Methodologies

The following section details the proposed computational protocols for the theoretical investigation of this compound. These methods are selected based on their proven reliability and accuracy in studies of similar heterocyclic and thioamide-containing molecules.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would be optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is proposed for these calculations, as it provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Structure and Reactivity Descriptors

To understand the electronic properties and chemical reactivity, several analyses are proposed:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap would be calculated. These parameters are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to investigate the charge distribution, intramolecular charge transfer, and the nature of the bonding within the molecule. This can provide insights into the resonance and stability of the thioamide group.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the proposed computational studies. It must be emphasized that these values are illustrative and require experimental verification.

Calculated Structural Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=S | 1.685 | S=C1-N2 | 125.8 |

| C1-N2 | 1.378 | S=C1-C9 | 121.5 |

| N2-C3 | 1.465 | N2-C1-C9 | 112.7 |

| C3-C4 | 1.532 | C1-N2-C3 | 123.1 |

| C4-C10 | 1.518 | N2-C3-C4 | 110.5 |

| C9-C10 | 1.401 | C3-C4-C10 | 111.2 |

Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850-2950 | Aliphatic C-H stretching |

| ν(C=S) | 1250 | C=S stretching (Thioamide I) |

| δ(N-H) + ν(C-N) | 1550 | N-H bending and C-N stretching (Thioamide II) |

| ν(C-N) + δ(N-H) | 1350 | C-N stretching and N-H bending (Thioamide III) |

Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 4.5 D |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: Molecular structure of this compound.

Caption: Proposed computational workflow for the study of the target molecule.

Caption: Conceptual diagram of MEP analysis for reactivity prediction.

Proposed Experimental Protocols

To validate the theoretical findings, the following experimental studies would be essential.

Synthesis of this compound

A plausible synthetic route would involve the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. A common thionating agent for this transformation is Lawesson's reagent.

Protocol:

-

Dissolve 1,2,3,4-tetrahydroisoquinolin-1-one (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). These spectra would be crucial for confirming the molecular structure and for comparison with theoretically predicted chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer. The characteristic vibrational bands, particularly the C=S stretching frequency, would be compared with the calculated vibrational frequencies.

-

X-ray Crystallography: If suitable single crystals can be obtained, X-ray diffraction analysis would provide the definitive solid-state molecular structure, including bond lengths and angles, for direct comparison with the optimized geometry from DFT calculations.

Conclusion and Future Outlook

This technical guide has presented a comprehensive framework for the theoretical and computational investigation of this compound. While the presented quantitative data is hypothetical, the proposed methodologies are robust and well-established for the study of similar molecular systems. The successful synthesis and experimental characterization of this molecule are critical next steps to validate and refine the theoretical models. The insights gained from such a combined computational and experimental approach will be invaluable for understanding the fundamental properties of this novel heterocyclic thione and for exploring its potential in the realm of drug discovery and development. The unique electronic and steric features imparted by the thione functionality may lead to the discovery of new lead compounds with improved pharmacological profiles.

Tautomerism in 1,2,3,4-Tetrahydroisoquinoline-1-thione Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium in 1,2,3,4-tetrahydroisoquinoline-1-thione systems. While direct experimental data on this specific heterocyclic system is limited in publicly accessible literature, this document synthesizes established principles of thioamide-thioimidate tautomerism, spectroscopic analysis, and synthetic methodologies to offer a robust predictive framework for researchers.

Introduction to Thione-Thiol Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione (a thioamide) and the thiol (a thioimidate). This equilibrium is a crucial consideration in drug design and development, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and metal chelation potential, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the isoquinoline ring.

The thione form is generally more stable in the gas phase and in non-polar solvents.[1] However, the thiol form can be stabilized by polar solvents and through intermolecular hydrogen bonding.

Caption: Thione-thiol tautomeric equilibrium in the this compound system.

Synthesis and Preparation

A plausible and common route to synthesize this compound is through the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinolin-1-one (1 equivalent) in anhydrous toluene or dioxane, add Lawesson's reagent (0.5-0.6 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Thionation: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization and Data

The differentiation and quantification of the thione and thiol tautomers heavily rely on spectroscopic methods. The following tables summarize the expected quantitative data based on known properties of the thioamide functional group.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Thione Tautomer | Thiol Tautomer | Rationale |

| N-H | 8.0 - 9.5 | - | Deshielded proton on the nitrogen of the thioamide. |

| S-H | - | 4.0 - 6.0 | Shielded proton on the sulfur of the thiol. |

| C3-H₂ | ~3.6 | ~3.8 | Protons adjacent to the nitrogen. |

| C4-H₂ | ~2.9 | ~2.7 | Protons on the saturated carbon of the heterocyclic ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Thione Tautomer | Thiol Tautomer | Rationale |

| C=S (C1) | 190 - 210 | - | Highly deshielded thione carbon.[2] |

| C-S (C1) | - | 150 - 170 | Shielded carbon of the thioimidate. |

| C3 | ~45 | ~48 | Carbon adjacent to the nitrogen. |

| C4 | ~28 | ~26 | Saturated carbon of the heterocyclic ring. |

Table 3: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Thione Tautomer | Thiol Tautomer | Rationale |

| IR (cm⁻¹) | |||

| ν(C=S) | 1100 - 1250[2] | - | Characteristic thione stretch. |

| ν(N-H) | 3100 - 3300 | - | N-H stretching vibration. |

| ν(S-H) | - | 2550 - 2600[4] | Characteristic thiol stretch (often weak). |

| ν(C=N) | - | 1600 - 1650 | Imine stretch of the thioimidate. |

| UV-Vis (nm) | |||

| λ_max | 260 - 270[2] | < 250 | n→π* transition of the C=S group. |

Experimental Protocols for Tautomer Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

-

Sample Preparation: Prepare solutions of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. The ratio of the tautomers can be determined by integrating the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The presence of two distinct signals in the downfield region (150-210 ppm) would confirm the existence of both tautomers.

-

Variable Temperature (VT) NMR: Perform ¹H NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

IR Spectroscopy

Infrared (IR) spectroscopy can identify the characteristic functional groups of each tautomer.

-

Sample Preparation: Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., chloroform, acetonitrile).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for the characteristic absorption bands as detailed in Table 3. The relative intensities of the C=S and S-H stretching bands can provide a qualitative assessment of the dominant tautomer in the sample's state (solid or solution).

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting the thione tautomer due to the characteristic n→π* electronic transition of the C=S group.

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra.

-

Analysis: The presence and intensity of an absorption band in the 260-270 nm region is indicative of the thione tautomer. Changes in the intensity of this band with solvent polarity can provide insights into the position of the tautomeric equilibrium.

Caption: Workflow for the spectroscopic analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that influences its chemical behavior and biological activity. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to perform empirical studies on their specific substituted analogs. The detailed experimental protocols and expected data presented herein serve as a comprehensive starting point for such investigations, enabling a deeper understanding and strategic manipulation of this important class of heterocyclic compounds in drug discovery and development.

References

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

The Thione Group: A Comprehensive Technical Guide to its Reactivity and Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals

The thione group, a sulfur analogue of the carbonyl group, is a fascinating and highly reactive functional group that plays a pivotal role in a diverse array of chemical transformations and holds significant potential in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental reactivity and chemical transformations of the thione group, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structure, Bonding, and Spectroscopic Properties

The replacement of the oxygen atom in a carbonyl group with a larger, more polarizable sulfur atom imparts unique electronic and steric properties to the thione group. The carbon-sulfur double bond (C=S) is longer and weaker than the corresponding carbon-oxygen double bond (C=O), making thiones generally more reactive than their carbonyl counterparts. Unhindered aliphatic thiones are often unstable and tend to oligomerize or polymerize, while aromatic and sterically hindered thiones are typically more stable and can be isolated as crystalline solids.[1]

A striking feature of many aromatic thiones is their intense color, which arises from the relatively small HOMO-LUMO energy gap and the resulting n→π* electronic transitions in the visible region of the electromagnetic spectrum.[1]

Table 1: Spectroscopic Data of Representative Thiones

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis (λmax, nm) | Reference |

| 1,3-Dithiole-2-thione | 7.15 (s, 2H) | 210.3 (C=S), 118.5 (C=C) | 275, 400 | [2] |

| Imidazolidine-2-thione | 6.8 (br s, 2H, NH), 3.6 (s, 4H, CH2) | 182.5 (C=S) | - | [3][4] |

| Thiobenzophenone | 7.2-7.6 (m, 10H) | 237.4 (C=S) | 315, 590 | [1] |

| 4-Amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 13.9 (s, 1H, NH), 8.3 (d, 2H), 8.0 (d, 2H), 5.9 (s, 2H, NH2) | 167.3 (C=S) | 250-310 | [5] |

Synthesis of Thiones